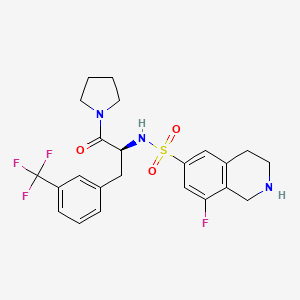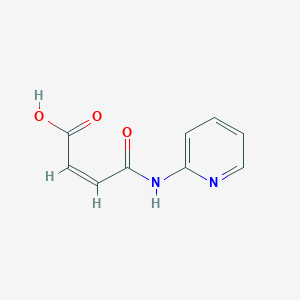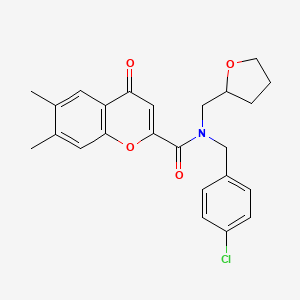
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH is a synthetic peptide composed of glycine, DL-phenylalanine, DL-arginine, glycine, DL-aspartic acid, glycine, and DL-glutamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Removal of protecting groups to expose reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often incorporating high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, in aqueous or alcoholic solutions.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated peptides.
Applications De Recherche Scientifique
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in tissue engineering.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism by which H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH exerts its effects involves interactions with specific molecular targets, such as integrins. These interactions can influence cell adhesion, migration, and signaling pathways, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another synthetic peptide with similar applications in research and industry.
H-Arg-Gly-Asp-Ser-OH: Known for its role in cell adhesion and signaling.
Gly-Arg-Gly-Asp-Ser-Pro-Lys: Used in studies of cell-matrix interactions.
Uniqueness
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH is unique due to its specific sequence and the presence of DL-amino acids, which can influence its stability and biological activity compared to other peptides.
Propriétés
Formule moléculaire |
C30H45N11O11 |
|---|---|
Poids moléculaire |
735.7 g/mol |
Nom IUPAC |
5-amino-2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H45N11O11/c31-13-22(43)39-19(11-16-5-2-1-3-6-16)28(50)41-17(7-4-10-35-30(33)34)26(48)36-15-24(45)40-20(12-25(46)47)27(49)37-14-23(44)38-18(29(51)52)8-9-21(32)42/h1-3,5-6,17-20H,4,7-15,31H2,(H2,32,42)(H,36,48)(H,37,49)(H,38,44)(H,39,43)(H,40,45)(H,41,50)(H,46,47)(H,51,52)(H4,33,34,35) |
Clé InChI |
VNBPDMAPAHYMMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diol](/img/structure/B12118652.png)
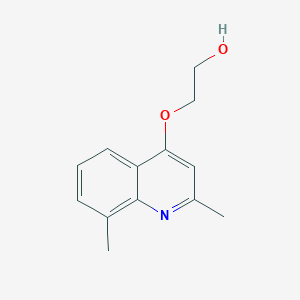
![Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12118670.png)

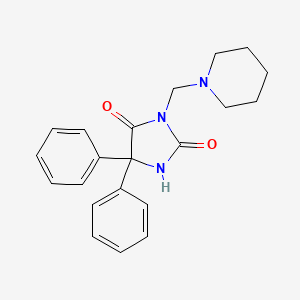

![2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4H-[1,2,4]triazol-3-yl)-propionamide](/img/structure/B12118682.png)
![2-Pyridinamine, 3-[(2-chloro-4-fluorophenyl)methoxy]-](/img/structure/B12118695.png)
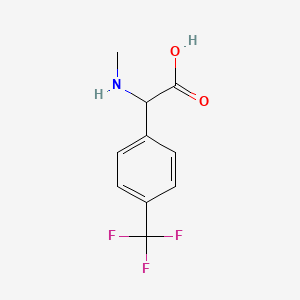
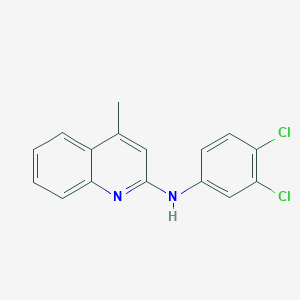
![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12118713.png)
